deoxyandrographolide, AldrichCPR

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deoxyandrographolide is a diterpenoid lactone compound derived from the plant Andrographis paniculata. It is known for its various biological activities, including anti-inflammatory, antioxidant, and antiviral properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the reduction of andrographolide using specific reagents and conditions to remove the hydroxyl group, resulting in the formation of deoxyandrographolide .

Industrial Production Methods: Industrial production of deoxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modification to obtain deoxyandrographolide. This process may include steps such as solvent extraction, purification, and chemical reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of deoxyandrographolide include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the chemical reactions of deoxyandrographolide depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy derivatives .

Scientific Research Applications

Antiviral Properties

Deoxyandrographolide has demonstrated notable antiviral activity, particularly against the Foot-and-Mouth Disease Virus (FMDV). In vitro studies revealed that deoxyandrographolide inhibited FMDV replication by targeting the viral protease 3C pro. The effective concentration (EC50) for deoxyandrographolide was found to be 36.47 µM, with an impressive selectivity index of 9.22, indicating its potential as a therapeutic agent against viral infections . The mechanism of action involves derepressing interferon-stimulating gene expression, thereby enhancing the host's antiviral response.

Anti-Aging Effects

Recent research has highlighted deoxyandrographolide's role in combating vascular senescence. A study identified its ability to downregulate aging biomarkers such as p16, p21, and γH2A.X in endothelial cells. This effect is mediated through the inhibition of histone deacetylase 1 (HDAC1), which plays a crucial role in chromosomal stability and cellular aging processes . The compound enhances HDAC1 protein expression while inhibiting its degradation, thereby improving chromosome stability and potentially offering a novel approach to treating age-related vascular diseases.

Hepatoprotective Effects

Deoxyandrographolide has also been investigated for its hepatoprotective properties. Studies suggest that it can desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis, providing a protective mechanism against liver dysfunctions . This action may be beneficial in managing liver diseases where cytokine-mediated apoptosis is a contributing factor.

Pharmacokinetics and Safety Profile

A comprehensive safety evaluation indicated that deoxyandrographolide exhibits a dose-dependent pharmacokinetic profile, where increased dosages correlate with higher plasma concentrations of the compound and its metabolites . The safety profile appears favorable, with mild and reversible adverse effects reported in clinical settings, making it a candidate for further therapeutic exploration.

Comparative Efficacy with Other Compounds

In comparative studies, deoxyandrographolide has shown superior binding affinity to viral proteases compared to other analogs derived from Andrographis paniculata. For instance, it demonstrated better interaction with the active site of the FMDV protease than other compounds like andrographolide . This specificity suggests potential for developing targeted antiviral therapies based on deoxyandrographolide's structure.

Data Summary Table

Mechanism of Action

The mechanism of action of deoxyandrographolide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of histone deacetylase 1 (HDAC1), leading to the modulation of gene expression and cellular processes . Additionally, deoxyandrographolide affects various signaling pathways, including the mechanistic target of rapamycin kinase (mTOR) pathway, which plays a role in cell growth and proliferation .

Comparison with Similar Compounds

Deoxyandrographolide is structurally similar to other diterpenoid lactones, such as andrographolide and dehydroandrographolide. it exhibits unique biological activities and mechanisms of action that distinguish it from these compounds . For example, while andrographolide is known for its broad-spectrum antiviral properties, deoxyandrographolide specifically targets HDAC1 and modulates gene expression .

List of Similar Compounds:- Andrographolide

- Dehydroandrographolide

- Neoandrographolide

- 14-deoxy-11,12-didehydroandrographolide

Biological Activity

Deoxyandrographolide, a bioactive compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of deoxyandrographolide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Deoxyandrographolide

Deoxyandrographolide is a diterpenoid lactone that exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. It is primarily studied for its role in modulating various biological pathways and its potential use in treating various diseases.

Pharmacological Activities

1. Anti-Inflammatory Activity

Deoxyandrographolide has been shown to exert significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6. A study demonstrated that deoxyandrographolide desensitizes hepatocytes to TNF-α-induced apoptosis by modulating intracellular calcium levels and nitric oxide signaling pathways, enhancing cellular resilience against inflammatory stimuli .

2. Antioxidant Activity

This compound also exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. The antioxidant activity is crucial in preventing cellular damage associated with chronic diseases and aging .

3. Antimicrobial Activity

Deoxyandrographolide has shown promising results against bacterial biofilms, particularly in Pseudomonas aeruginosa. It inhibits quorum sensing pathways, significantly reducing biofilm formation and enhancing the efficacy of conventional antibiotics like azithromycin and gentamicin . The synergistic effects observed suggest that deoxyandrographolide could be an effective adjunct in treating biofilm-associated infections.

The mechanisms underlying the biological activities of deoxyandrographolide are multifaceted:

- Cytokine Modulation: It down-regulates pro-inflammatory cytokines and enhances anti-inflammatory mediators.

- Calcium Signaling: Deoxyandrographolide influences calcium homeostasis within cells, which is critical for various signaling pathways related to inflammation and apoptosis .

- Quorum Sensing Inhibition: By disrupting bacterial communication systems, it effectively reduces biofilm formation, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits biofilm formation in Pseudomonas aeruginosa |

Case Studies

- Hepatoprotective Effects : A study evaluated the hepatoprotective efficacy of deoxyandrographolide against TNF-α-induced apoptosis in liver cells. The results indicated that pre-treatment with deoxyandrographolide significantly reduced apoptosis markers and enhanced cell survival through modulation of calcium signaling pathways .

- Biofilm Inhibition Study : Another investigation assessed the ability of deoxyandrographolide to inhibit biofilm formation in Pseudomonas aeruginosa. The study revealed that at sub-MIC concentrations, deoxyandrographolide reduced biofilm mass by over 90% when combined with antibiotics, showcasing its potential as a treatment for chronic infections .

Q & A

Basic Research Questions

Q. What are the common methodologies for isolating deoxyandrographolide from plant sources, and how do they compare in efficiency?

Deoxyandrographolide is typically isolated using liquid-liquid fractionation (LLF) or chromatographic techniques. The LLF method is cost-effective and time-efficient, employing solvents like dichloromethane-methanol mixtures for extraction, followed by recrystallization . Chromatographic methods, such as silica gel column chromatography (eluted with chloroform-methanol gradients) or preparative thin-layer chromatography (PTLC), offer higher purity but require specialized equipment . For preliminary studies, LLF is recommended due to its simplicity, while chromatography is preferable for high-purity yields.

Q. How can researchers verify the purity and structural identity of AldrichCPR compounds like deoxyandrographolide?

AldrichCPR compounds are provided without analytical data, so researchers must perform orthogonal validation:

- Purity : Use HPLC with UV/Vis or mass spectrometry (MS) detection, referencing solvent systems like acetonitrile-water gradients.

- Structural Confirmation : Employ NMR (¹H/¹³C) for stereochemical analysis and FT-IR to identify functional groups (e.g., lactone rings in deoxyandrographolide) .

- Cross-validate with commercial standards or published spectral data .

Q. What experimental design considerations are critical for cytotoxicity assays involving deoxyandrographolide?

Key factors include:

- Cell Line Selection : Use relevant models (e.g., 3T3-L1 pre-adipocytes for metabolic studies) .

- Dose Range : Determine LC50 values via serial dilution (e.g., 10–50 µg/mL) and include positive controls (e.g., doxorubicin).

- Endpoint Metrics : Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for AldrichCPR compounds with limited analytical documentation?

- Reproducibility Checks : Replicate assays across independent labs using identical protocols (e.g., cell culture conditions, solvent controls).

- Batch-to-Batch Variability : Source multiple lots of the compound and compare bioactivity profiles .

- Third-Party Validation : Collaborate with core facilities for independent LC-MS/NMR analysis .

Q. What strategies enhance the bioavailability of deoxyandrographolide in in vivo studies?

- Prodrug Design : Modify hydroxyl groups with acetyl or glycosyl moieties to improve solubility .

- Nanoformulations : Use liposomal encapsulation or PLGA nanoparticles to increase plasma half-life .

- Pharmacokinetic Profiling : Monitor metabolite formation via LC-MS/MS after intravenous vs. oral administration .

Q. How can computational tools aid in structure-activity relationship (SAR) studies of deoxyandrographolide derivatives?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like NF-κB or COX-2, leveraging SMILES strings and 3D structure files .

- QSAR Modeling : Train models on cytotoxicity data (e.g., LC50 values) to identify critical substituents (e.g., hydrophobic groups in the diterpene backbone) .

- Dynamic Simulations : Perform MD simulations (GROMACS) to assess conformational stability in aqueous vs. lipid bilayers .

Q. What advanced analytical techniques are suitable for characterizing degradation products of AldrichCPR compounds?

- High-Resolution MS (HRMS) : Identify degradation fragments with ppm-level accuracy (e.g., oxidation products of deoxyandrographolide) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemical changes during storage .

- Forced Degradation Studies : Expose compounds to heat, light, or acidic/basic conditions and track degradation pathways via UPLC-PDA .

Q. Methodological Guidelines

Q. How should researchers address the lack of regulatory-grade data for AldrichCPR compounds in preclinical studies?

- Quality Control Protocols : Establish in-house SOPs for compound handling (e.g., storage at -20°C under argon) .

- Documentation : Maintain detailed logs of synthesis/purification steps, including solvent residues detected via GC-MS .

- Ethical Reporting : Disclose all analytical limitations in publications to avoid overinterpretation of results .

Q. What mechanistic studies are recommended to elucidate the anti-inflammatory pathways of deoxyandrographolide?

- Transcriptomics : Perform RNA-seq on treated macrophages to identify differentially expressed genes (e.g., TNF-α, IL-6) .

- Western Blotting : Quantify protein levels of phosphorylated NF-κB or MAPK pathways .

- Metabolomics : Use LC-HRMS to track changes in arachidonic acid or prostaglandin metabolites .

Properties

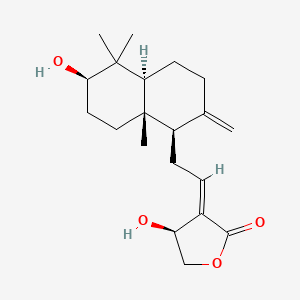

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(3E,4S)-3-[2-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C20H30O4/c1-12-5-8-16-19(2,3)17(22)9-10-20(16,4)14(12)7-6-13-15(21)11-24-18(13)23/h6,14-17,21-22H,1,5,7-11H2,2-4H3/b13-6+/t14-,15-,16-,17-,20+/m1/s1 |

InChI Key |

MTQFHFGPGWKKBO-IQOPACSTSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)C)O |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.